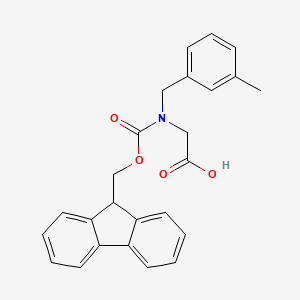

N-Fmoc-3-methylbenzyl-glycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(3-methylphenyl)methyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-17-7-6-8-18(13-17)14-26(15-24(27)28)25(29)30-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCOUHQJYIFXJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Fmoc 3 Methylbenzyl Glycine and Its Derivatives

Synthesis of N-Fmoc-3-methylbenzyl-glycine Monomers

The preparation of this compound monomers is foundational for their subsequent use in solid-phase synthesis. The process can be dissected into the synthesis of the precursor N-(3-methylbenzyl)glycine and the subsequent protection of its secondary amine.

Precursor Synthesis and Functionalization Strategies

The primary precursor, N-(3-methylbenzyl)glycine, is typically synthesized through one of two main functionalization strategies: reductive amination or direct alkylation.

Reductive Amination: This is a common and efficient one-pot method for creating N-substituted glycine (B1666218) derivatives. rsc.org The synthesis involves the reaction of glyoxylic acid with 3-methylbenzylamine (B90883). The intermediate imine is then reduced in situ using a reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the target N-(3-methylbenzyl)glycine. rsc.orgresearchgate.net

Direct Alkylation: An alternative route involves the direct alkylation of a glycine ester with a 3-methylbenzyl halide (e.g., 3-methylbenzyl bromide). nih.gov This reaction is typically carried out in the presence of a base to deprotonate the glycine amino group, facilitating its nucleophilic attack on the benzyl (B1604629) halide. The resulting ester is then hydrolyzed to afford the carboxylic acid.

A representative reductive amination procedure is detailed in the table below.

| Step | Reagents | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 1. Imine Formation | Glyoxylic acid, 3-methylbenzylamine | Methanol | Stirred for ~30 minutes at room temperature | Intermediate imine |

| 2. Reduction | Sodium borohydride (NaBH₄) | Methanol | Added portion-wise, reaction proceeds for ~30 minutes | N-(3-methylbenzyl)glycine |

Stereoselective and Asymmetric Synthesis of Chiral Analogues

While this compound itself is achiral, the synthesis of its chiral analogues, where a stereocenter is introduced at the α-carbon, is of significant interest for creating peptidomimetics with defined three-dimensional structures. diva-portal.orgscbt.com These syntheses rely on advanced stereoselective methods to control the configuration of the newly formed chiral center.

A leading methodology for the asymmetric synthesis of α-amino acids involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. nih.gov Among the most successful of these are the square-planar Ni(II) complexes of Schiff bases derived from glycine. d-nb.infobeilstein-journals.org

In this approach, a chiral ligand, often derived from an amino acid like proline, is complexed with a Ni(II) ion and glycine to form a rigid, planar structure. beilstein-journals.org This complex acts as a chiral nucleophilic glycine equivalent. The steric hindrance provided by the chiral auxiliary directs the approach of electrophiles, such as alkyl halides, to one face of the glycine α-carbon, resulting in a highly diastereoselective alkylation. nih.gov Subsequent acidic hydrolysis removes the Ni(II) ion and the chiral auxiliary, which can often be recovered, yielding the desired α-substituted amino acid with high enantiomeric purity.

| Step | Description | Key Reagents/Components | Outcome |

|---|---|---|---|

| 1. Complex Formation | Formation of the chiral Ni(II) complex. | Glycine, Ni(II) salt (e.g., Ni(OAc)₂), Chiral Ligand (e.g., (R)-2-(N-benzylprolyl)aminobenzophenone) | Diastereomerically pure Ni(II) complex of glycine Schiff base. |

| 2. Asymmetric Alkylation | Alkylation of the complex with an electrophile. | Ni(II) complex, Base (e.g., K₂CO₃), Alkyl Halide | Highly diastereoselective formation of the alkylated complex. |

| 3. Hydrolysis & Auxiliary Removal | Decomposition of the complex to release the amino acid. | Aqueous acid (e.g., HCl) | Enantiomerically enriched α-amino acid and recovery of the chiral ligand. |

The development of enantioselective reactions for aryl glycine derivatives is an active area of research. researchgate.net One promising strategy involves the direct C–H oxidative cross-coupling of N-aryl glycine esters with arylboronic acids, catalyzed by a chiral Pd(II) complex. This method integrates direct C-H oxidation with asymmetric arylation, offering a novel route to chiral α-amino acid derivatives with excellent enantioselectivity. Other approaches include the asymmetric hydrogenation of N-PMP imino esters and the palladium-catalyzed α-arylation of chiral nickel(II) glycinates. researchgate.net

Implementation of Fmoc Protecting Group Chemistry for N-alpha Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial temporary protecting group for the α-amino function in modern solid-phase peptide synthesis (SPPS) due to its base lability. peptide.comacs.orgnih.gov The protection of the secondary amine of N-(3-methylbenzyl)glycine is a critical step to prepare the monomer for peptide or peptoid synthesis.

The standard procedure involves reacting N-(3-methylbenzyl)glycine with an Fmoc-donating reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), in the presence of a base. nih.govorganic-chemistry.org The reaction is typically performed in an aqueous/organic solvent mixture, such as dioxane/water or acetone/water, with a mild base like sodium bicarbonate or triethylamine (B128534) to facilitate the reaction. organic-chemistry.org The Fmoc group prevents the amine from participating in unwanted side reactions during subsequent coupling steps and can be cleanly removed with a mild base, typically a solution of piperidine (B6355638) in DMF, without affecting other acid-labile protecting groups. peptide.comchempep.com

Solid-Phase Synthesis of this compound-Containing Oligomers

This compound is a key monomer for the synthesis of peptoids, or N-substituted glycine oligomers. nih.govresearchgate.netmdpi.com These oligomers are of interest as peptide mimics due to their enhanced proteolytic stability. mdpi.com The solid-phase synthesis of these oligomers can proceed via two main strategies: the "monomer approach" or the "submonomer approach". nih.govmdpi.com

Monomer Approach: This method is analogous to standard Fmoc-based SPPS. nih.gov The pre-synthesized this compound monomer is activated and coupled to a resin-bound amine. The cycle involves:

Deprotection: Removal of the Fmoc group from the resin-bound peptoid chain with piperidine.

Coupling: Activation of the carboxylic acid of the incoming this compound monomer (e.g., with HBTU, HATU) and coupling to the newly freed amine on the resin. osti.gov

Washing: Removal of excess reagents and byproducts.

This cycle is repeated to build the desired oligomer sequence. The use of a pre-formed monomer allows for straightforward synthesis and monitoring via the UV absorbance of the dibenzofulvene byproduct released during deprotection. nih.gov

Submonomer Approach: This is a highly efficient two-step method that builds each monomer unit on the resin without using a pre-synthesized protected monomer. The cycle consists of:

Acylation: The resin-bound amine is acylated with a haloacetic acid, typically bromoacetic acid.

Displacement (Amination): The resulting bromoacetylated resin is treated with a primary amine, in this case, 3-methylbenzylamine. The amine displaces the bromide in a nucleophilic substitution reaction to form the N-substituted glycine unit. nih.gov

This method is particularly advantageous for creating diverse peptoid libraries as a wide variety of primary amines can be introduced at each step. acs.org

Principles and Adaptations of Fmoc Solid-Phase Peptide Synthesis (SPPS) for N-Substituted Glycines

The 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a widely adopted strategy for the preparation of peptides and has been effectively adapted for the synthesis of N-substituted glycines like this compound. nih.govwuxiapptec.com The core principle of Fmoc SPPS involves the stepwise addition of amino acid residues to a growing chain that is covalently attached to an insoluble solid support. nih.gov The temporary Nα-Fmoc protecting group is stable to acidic conditions but is readily removed by a secondary amine, typically piperidine, allowing for the subsequent coupling of the next amino acid. wuxiapptec.com

For N-substituted glycines, two primary approaches exist within the framework of SPPS: the monomer method and the submonomer method. nih.gov The monomer method directly utilizes pre-synthesized N-Fmoc-N-substituted glycine monomers, such as this compound. These monomers are then coupled to the free amine on the solid support using standard peptide coupling reagents. mdpi.com While this approach is analogous to traditional peptide synthesis, it necessitates the often-laborious synthesis of each individual N-substituted glycine monomer. nih.gov

The submonomer approach, developed by Zuckermann and coworkers, offers a more flexible and efficient alternative for creating N-substituted glycine oligomers. nih.govucsb.edu This method involves a two-step cycle for each monomer addition:

Acylation: The resin-bound secondary amine is acylated with a haloacetic acid, typically bromoacetic acid, in the presence of a carbodiimide (B86325) activating agent like N,N'-diisopropylcarbodiimide (DIC). aablocks.com

Nucleophilic Displacement: The side chain is introduced by the nucleophilic displacement of the halide by a primary amine. In the case of incorporating a 3-methylbenzyl group, 3-methylbenzylamine would be used. nih.gov

This submonomer strategy is highly versatile as it allows for the incorporation of a vast array of side chains from commercially available primary amines without the need to pre-synthesize each Fmoc-protected monomer. ucsb.edu The process is also compatible with standard automated peptide synthesizers. nih.gov

| Feature | Monomer Method | Submonomer Method |

| Starting Material | Pre-synthesized N-Fmoc-N-substituted glycine | Haloacetic acid and primary amine |

| Flexibility | Lower; requires synthesis of each monomer | Higher; utilizes diverse primary amines |

| Efficiency | Can be less efficient due to monomer synthesis | Generally more efficient for library synthesis |

| Compatibility | Fully compatible with standard SPPS | Fully compatible with standard SPPS |

Synthesis of Peptoids Incorporating this compound Residues

The synthesis of peptoids containing this compound residues primarily relies on the submonomer approach due to its efficiency and adaptability. This method allows for the precise control of the peptoid sequence and the incorporation of diverse chemical functionalities.

While less common for generating diverse peptoid libraries, monomer-based oligomerization protocols offer a direct route for incorporating this compound. In this method, the pre-synthesized this compound is coupled to a solid support, typically a Rink amide resin, which will yield a C-terminal amide upon cleavage. mdpi.com The Fmoc group is then removed with a piperidine solution, and the next N-Fmoc-protected monomer is coupled. This cycle is repeated until the desired peptoid length is achieved. Standard coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are often employed to ensure efficient amide bond formation. mdpi.com

The submonomer approach is the most prevalent method for assembling peptoids with this compound residues. nih.govucsb.edu The synthesis begins with a solid support, often a Rink amide resin, which is first deprotected to reveal a free amine. The two-step cycle of acylation with bromoacetic acid and DIC, followed by nucleophilic displacement with 3-methylbenzylamine, is then performed to add the first N-(3-methylbenzyl)glycine residue. aablocks.com This cycle is repeated with different primary amines to build the desired peptoid sequence. The modularity of this approach allows for the creation of vast peptoid libraries with diverse side-chain functionalities. ucsb.edu

A typical submonomer cycle for incorporating an N-(3-methylbenzyl)glycine residue can be summarized as follows:

| Step | Reagents and Conditions | Purpose |

| Acylation | Bromoacetic acid, DIC in DMF | Forms a bromoacetamide on the resin-bound amine. |

| Washing | DMF | Removes excess reagents. |

| Displacement | 3-methylbenzylamine in DMF | Introduces the 3-methylbenzyl side chain via nucleophilic substitution. |

| Washing | DMF, DCM | Removes excess amine and prepares for the next cycle. |

To expedite the synthesis of peptoids, microwave-assisted methods have been successfully implemented. nih.govresearchgate.net Microwave irradiation can significantly reduce the reaction times for both the acylation and displacement steps of the submonomer synthesis, often from hours to minutes, without compromising the purity or yield of the final product. nih.gov This acceleration is particularly beneficial for the synthesis of longer peptoid sequences and for the rapid generation of peptoid libraries. aablocks.com

| Synthesis Step | Conventional (Room Temp) | Microwave-Assisted |

| Acylation | 20-30 minutes | ~1-2 minutes |

| Displacement | 1-2 hours | ~1-2 minutes |

Preparation of Hybrid Biomolecules with this compound Analogues

The compatibility of peptoid synthesis with standard Fmoc-SPPS protocols allows for the straightforward preparation of peptide-peptoid hybrids. nih.govmdpi.com These hybrid molecules combine the structural diversity and proteolytic stability of peptoids with the well-defined secondary structures and biological activities of peptides.

To synthesize a peptide-peptoid hybrid containing an N-(3-methylbenzyl)glycine residue, a combination of the submonomer peptoid synthesis and standard Fmoc-SPPS is employed. mdpi.com For instance, after coupling a standard Fmoc-protected amino acid, the submonomer cycle can be performed to introduce the N-(3-methylbenzyl)glycine unit. Subsequently, the synthesis can revert to standard Fmoc-amino acid coupling to continue the peptide chain. This seamless integration of methodologies allows for the precise placement of peptoid residues within a peptide sequence, enabling the fine-tuning of the hybrid's properties. nih.gov

Solution-Phase Synthesis Approaches and Orthogonal Methodologies for this compound and its Derivatives

The synthesis of N-substituted glycine derivatives, such as this compound, in the solution phase offers a high degree of flexibility and control, allowing for the production of large quantities and facilitating purification of intermediates. This approach is particularly advantageous when compared to solid-phase synthesis for specific applications. Furthermore, the integration of orthogonal protection strategies is crucial for the selective manipulation of functional groups, enabling the construction of more complex peptide-like structures.

Solution-phase synthesis of this compound typically involves the reaction of a glycine derivative with 3-methylbenzylamine, followed by the introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. A common strategy commences with the alkylation of a glycine ester, such as ethyl glycinate, with 3-methylbenzyl bromide. The resulting secondary amine is then acylated with Fmoc-chloride or Fmoc-succinimide to yield the desired product.

An alternative and widely adopted "submonomer" approach, which is also applicable to solution-phase synthesis, involves a two-step process where the N-substituted glycine monomer is assembled sequentially. This method first involves the acylation of a resin or a starting amino acid with a haloacetic acid, followed by nucleophilic substitution of the halogen with the desired primary amine, in this case, 3-methylbenzylamine. While initially developed for solid-phase synthesis, this methodology can be adapted for solution-phase applications.

The choice of reagents and reaction conditions is critical to optimize the yield and purity of this compound. The following table outlines a representative solution-phase synthesis scheme.

Table 1: Representative Solution-Phase Synthesis of this compound

| Step | Reactants | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Glycine ethyl ester hydrochloride, 3-Methylbenzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 12 | Room Temperature | 85 |

| 2 | Ethyl 3-methylbenzylglycinate, Fmoc-Cl | Sodium bicarbonate | Dioxane/Water | 4 | 0 to Room Temperature | 90 |

| 3 | This compound ethyl ester | Lithium hydroxide (B78521) (LiOH) | Tetrahydrofuran (THF)/Water | 2 | Room Temperature | 95 |

The principles of orthogonal protection are fundamental in peptide and peptoid chemistry, allowing for the selective removal of one protecting group in the presence of others. iris-biotech.defiveable.me The Fmoc group is a key component of many orthogonal schemes, being stable to acidic conditions but readily cleaved by a base, typically piperidine. iris-biotech.de This is in contrast to acid-labile protecting groups like tert-butoxycarbonyl (Boc) and benzyl (Bzl) groups. iris-biotech.de

In the context of this compound, this orthogonality allows for the incorporation of this building block into larger peptide or peptoid chains. For instance, the carboxylic acid of this compound can be coupled to the N-terminus of a growing peptide chain. Subsequently, the Fmoc group can be selectively removed with piperidine to expose the secondary amine for further elongation of the chain, without affecting any acid-sensitive protecting groups on the side chains of other amino acids in the sequence.

The following table illustrates the orthogonal nature of the Fmoc group in a hypothetical peptide synthesis scenario.

Table 2: Orthogonal Deprotection in a Hypothetical Peptide Synthesis

| Starting Material | Reagent/Condition | Protecting Group Removed | Resulting Functional Group |

| N-Fmoc-3-methylbenzyl-glycyl-Ala-OtBu | 20% Piperidine in DMF | Fmoc | Free secondary amine |

| N-Fmoc-3-methylbenzyl-glycyl-Ala-OtBu | Trifluoroacetic acid (TFA) | tert-Butyl (tBu) | Free carboxylic acid |

| N-Fmoc-3-methylbenzyl-glycyl-Lys(Boc)-peptide | 20% Piperidine in DMF | Fmoc | Free secondary amine |

| N-Fmoc-3-methylbenzyl-glycyl-Lys(Boc)-peptide | Trifluoroacetic acid (TFA) | Boc | Free primary amine (lysine side chain) |

This orthogonality is a cornerstone of modern peptide synthesis, enabling the creation of complex molecules with diverse functionalities. The strategic use of protecting groups like Fmoc allows for precise control over the synthetic route, which is essential for achieving the desired final product in high purity.

Advanced Spectroscopic and Structural Characterization Methodologies for N Fmoc 3 Methylbenzyl Glycine and Its Oligomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of N-Fmoc-3-methylbenzyl-glycine and its oligomers in solution. nih.gov It provides atomic-level insights into the molecular framework and the spatial arrangement of atoms. nih.gov

Proton and Carbon NMR Techniques

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental techniques for the structural verification of this compound.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons of the fluorenyl and benzyl (B1604629) groups, the methylene (B1212753) protons of the glycine (B1666218) backbone and the Fmoc group, and the methyl protons of the 3-methylbenzyl group. The chemical shifts (δ) and coupling constants (J) of these signals are key to confirming the structure. For instance, the benzylic CH proton typically appears around 5 ppm. nih.gov

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. bhu.ac.in The chemical shifts provide information about the type of carbon (aliphatic, aromatic, carbonyl). bhu.ac.in For this compound, distinct signals would be observed for the carbonyl carbon of the carboxylic acid, the carbons of the Fmoc and benzyl aromatic rings, the methylene carbons, and the methyl carbon.

| ¹H NMR Data for a related Fmoc-amino acid (Fmoc-Gly-OH) |

| Assignment |

| A |

| B |

| C |

| D |

| E |

| F |

| G |

| J |

| Data obtained from a 400 MHz spectrum in DMSO-d6. chemicalbook.com |

| ¹³C NMR Chemical Shift Ranges for Organic Compounds | | :--- | :--- | | Nature of Carbon Atom | δ (ppm) | | Aliphatics | 10-40 | | C–O, C–X | 50-70 | | Alkyne | 70-80 | | Alkenes, Aromatics | 110-150 | | RCOOH, RCOOR | 170-180 | | RCHO | 190-200 | | RCOR' | 205-220 | General expected ranges for carbon signals. bhu.ac.in

Advanced Multidimensional NMR (e.g., COSY, HMBC, HMQC, NOESY, ROESY)

For more complex oligomers of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Advanced multidimensional NMR techniques are employed to resolve overlapping signals and establish through-bond and through-space correlations between nuclei. pitt.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is crucial for assigning protons within the spin systems of the benzyl and fluorenyl groups.

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). It is invaluable for connecting different structural fragments of the molecule, such as linking the benzyl group to the glycine backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR techniques for determining the three-dimensional structure and conformation of molecules in solution. They detect protons that are close in space, regardless of whether they are bonded. This information is critical for studying the folding and conformational preferences of this compound oligomers, which can adopt specific secondary structures. pitt.edu

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a primary technique for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.govrsc.org

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of protected amino acids and peptides, as it minimizes fragmentation during the ionization process, allowing for the clear observation of the molecular ion. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. rsc.org

Tandem mass spectrometry (MS/MS or MSⁿ) is used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. nih.gov The fragmentation patterns provide a wealth of structural information. For Fmoc-protected amino acids and peptides, characteristic fragmentation pathways include the loss of the Fmoc group and cleavages along the peptide backbone (for oligomers), leading to the formation of b and y ions. nih.gov The analysis of these fragments helps to confirm the amino acid sequence in oligomers and to identify any modifications. For instance, protonated Fmoc-protected dipeptides often yield significant b₁⁺ ions. nih.gov The fragmentation of the molecular ion can be influenced by the protecting group. nih.gov

| Mass Spectrometry Data for a Related Fmoc-amino acid (Fmoc-Gly-OH) |

| Molecular Formula |

| Molecular Weight |

| Mass of Molecular Ion |

| Data obtained from Mass Spectrometry. chemicalbook.com |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of Fmoc-protected amino acids and their oligomers. phenomenex.compeptide.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water with additives like trifluoroacetic acid), is the most common mode of separation. phenomenex.comscispace.com

The retention time of this compound in an HPLC system is a characteristic property that can be used for its identification. The area of the peak in the chromatogram is proportional to its concentration, allowing for quantitative analysis and purity determination. A highly pure sample will exhibit a single major peak. HPLC is also crucial for monitoring the progress of chemical reactions and for purifying the final product. phenomenex.com Chiral HPLC can be employed to determine the enantiomeric purity of the compound. phenomenex.com

| Typical HPLC System Parameters | | :--- | :--- | | Column | Purospher star RP-18e (150 x 4.6 mm id, 5 µM) | | Mobile Phase A | 0.05% TFA in H₂O | | Mobile Phase B | Methanol/acetonitrile (70/30; v/v) | | Flow Rate | 1 mL/min | | Detection | UV at 280 nm | An example of a typical HPLC setup. rsc.org

Size-Exclusion Chromatography for Polymer Analysis

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful and widely used technique for characterizing the molecular weight and molecular weight distribution of peptoid oligomers derived from monomers like this compound. specificpolymers.comrsc.orgnih.gov This method separates molecules based on their hydrodynamic volume in solution. resolvemass.ca Larger oligomers, which occupy more volume, cannot penetrate the pores of the chromatography column's stationary phase as deeply and therefore elute more quickly. mtoz-biolabs.com Smaller oligomers permeate the pores to a greater extent, resulting in a longer elution time. mtoz-biolabs.com

SEC is crucial for monitoring the progress of oligomerization reactions and for assessing the purity and dispersity of the final product. specificpolymers.com The resulting chromatogram provides data to calculate key parameters such as the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which is the ratio of Mw to Mn. mtoz-biolabs.comresearchgate.net A PDI value close to 1.0 indicates a more uniform population of oligomer chain lengths.

For the analysis of polypeptoids, specific experimental conditions are often employed. Hexafluoroisopropanol (HFIP) is a common mobile phase, sometimes containing a salt like potassium trifluoroacetate (B77799) (CF3COOK) or sodium trifluoroacetate to prevent sample adsorption to the column. chromatographyonline.comrsc.org The system is typically calibrated using well-defined polymer standards, such as poly(methyl methacrylate) (PMMA), to correlate elution time with molecular weight. chromatographyonline.comrsc.org The use of advanced detectors, such as multi-angle light scattering (MALS) in conjunction with SEC, can provide absolute molecular weight values without reliance on column calibration, offering a more accurate characterization. rsc.orgrsc.orgjove.comresearchgate.net

| Parameter | Description/Value | Reference |

|---|---|---|

| Technique | Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | specificpolymers.comlcms.cz |

| Mobile Phase (Eluent) | Hexafluoroisopropanol (HFIP) with 3-5 mmol/L CF3COOK or CF3COONa | chromatographyonline.comacs.org |

| Columns | Shodex KF series or similar mixed-bed GPC columns | chromatographyonline.comacs.org |

| Calibration Standards | Poly(methyl methacrylate) (PMMA) standards | chromatographyonline.comrsc.org |

| Detector | Refractive Index (RI) detector, UV-Vis, Multi-Angle Light Scattering (MALS) | resolvemass.cachromatographyonline.comrsc.org |

| Determined Values | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (Đ or PDI) | researchgate.netrsc.org |

Chiroptical Spectroscopy for Chirality and Secondary Structure Investigations

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. For peptoids derived from chiral monomers, such as those incorporating a 3-methylbenzyl-glycine unit (which can be synthesized from a chiral amine), these methods are indispensable for investigating chirality and the adoption of ordered three-dimensional structures.

The presence of chiral centers in the side chains of N-substituted glycine oligomers can induce the formation of stable secondary structures, most notably helices. lcms.cz These ordered conformations are not primarily stabilized by backbone hydrogen bonds as in peptides, but rather by steric and electronic interactions between the side chains. lcms.cz Chiroptical techniques provide a global view of the macromolecular conformation in solution.

Circular Dichroism (CD) Spectrophotometry for Peptoid Conformation

Circular Dichroism (CD) spectrophotometry is the most prominent chiroptical technique used to study peptoid secondary structure. lcms.cz CD measures the difference in absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. The resulting CD spectrum is highly sensitive to the conformation of the polymer backbone.

For peptoid oligomers containing bulky, chiral α-substituents, CD spectroscopy has been instrumental in identifying and characterizing helical structures reminiscent of polyproline type-I helices. specificpolymers.com These structures are often characterized by a series of cis-amide bonds. specificpolymers.com The CD spectra of such helical peptoids typically display distinct features, such as a minimum near 220 nm, which is associated with the cis-amide bond conformation, and another minimum near 200 nm, associated with the trans-amide bond conformation. lcms.czacs.org The shape and intensity of these bands can provide qualitative and semi-quantitative information about the helicity and the relative populations of cis and trans amide bond conformers. lcms.czacs.org For instance, studies on various peptoid nonamers have shown that the incorporation of different chiral aromatic side chains significantly influences the CD signature, indicating shifts in the conformational equilibrium between helical and more disordered states. specificpolymers.com

| Wavelength (nm) | Observed Feature | Associated Conformation | Reference |

|---|---|---|---|

| ~220 nm | Minimum (Negative Band) | cis-Amide Bond Conformation | lcms.czacs.org |

| ~200 nm | Minimum (Negative Band) | trans-Amide Bond Conformation | lcms.czacs.org |

| ~190 nm | Maximum (Positive Band) | Characteristic of Phenyl Peptoids | acs.org |

Quantitative Analysis of Functionalization via Spectrophotometric Methods

A common method for the synthesis of peptoids and other polymers on a solid support involves the use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. Quantifying the amount of Fmoc-functionalized monomer successfully attached to a resin or nanoparticle surface is critical for determining reaction efficiency and loading capacity. A widely adopted spectrophotometric method allows for this quantification.

The procedure involves cleaving the Fmoc group from the support-bound monomer using a basic solution, typically 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF). This reaction liberates the N-terminal amine for the next coupling step and releases the Fmoc group, which subsequently reacts with piperidine to form a dibenzofulvene-piperidine adduct. This adduct has a strong ultraviolet (UV) absorbance at specific wavelengths, which can be measured using a UV-Vis spectrophotometer.

By measuring the absorbance of the cleavage solution at approximately 301 nm and applying the Beer-Lambert law (A = εcl), one can calculate the concentration of the adduct. Knowing the molar absorption coefficient (ε) of the dibenzofulvene-piperidine adduct, the path length (l) of the cuvette, and the volume of the cleavage solution, the total number of moles of the released Fmoc group can be determined, which corresponds directly to the amount of functionalized monomer on the solid support.

| Wavelength (λ) | Molar Absorption Coefficient (ε) (dm³·mol⁻¹·cm⁻¹) | Reference |

|---|---|---|

| ~289 nm | 5800 - 6089 | rsc.orgjove.com |

| ~301 nm | 7800 - 8021 | rsc.orgjove.com |

Research Applications and Biological Relevance of N Fmoc 3 Methylbenzyl Glycine Derived Structures

Rational Design and Synthesis of Peptidomimetics and Unnatural Peptides

The inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low bioavailability, have spurred the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved drug-like properties. N-Fmoc-3-methylbenzyl-glycine serves as a key component in this endeavor, enabling the synthesis of unnatural peptides and peptidomimetics with precisely engineered characteristics.

The 3-methylbenzyl substituent of this compound offers a versatile handle for fine-tuning the biological activity and receptor selectivity of peptidomimetics. The position of the methyl group on the benzyl (B1604629) ring can influence the molecule's interaction with its biological target. This substituent can engage in specific hydrophobic or van der Waals interactions within a receptor binding pocket, potentially leading to enhanced affinity and selectivity. By systematically varying the substitution pattern on the benzyl ring, researchers can explore the structure-activity relationship (SAR) and optimize the compound's pharmacological profile. For instance, the introduction of the 3-methylbenzyl group can alter the conformational preferences of the peptide backbone, pre-organizing the molecule into a bioactive conformation that favors binding to a specific target over others.

Combinatorial Chemistry and Library Generation for High-Throughput Screening

The versatility of this compound makes it an ideal building block for the construction of large and diverse chemical libraries for high-throughput screening (HTS). These libraries are essential tools in modern drug discovery for identifying novel hit and lead compounds.

Peptoids, or N-substituted glycines, are a prominent class of peptidomimetics that are readily synthesized using combinatorial approaches. The use of this compound and other N-substituted glycine (B1666218) monomers allows for the creation of vast peptoid libraries with a wide range of chemical and structural diversity. The submonomer synthesis method, a common strategy for peptoid synthesis, involves a two-step cycle of acylation and displacement that is highly amenable to automation and the generation of large libraries. By incorporating this compound, libraries can be endowed with specific aromatic and lipophilic characteristics, systematically exploring the chemical space around a particular pharmacophore.

Table 1: Representative Peptoid Monomers for Library Diversity

| Monomer Name | Side Chain (R) | Key Feature |

| N-Fmoc-glycine | -H | Unsubstituted backbone |

| N-Fmoc-sarcosine | -CH₃ | Small, aliphatic |

| This compound | -CH₂(C₆H₄)-3-CH₃ | Aromatic, lipophilic |

| N-Fmoc-4-methoxybenzyl-glycine | -CH₂(C₆H₄)-4-OCH₃ | Aromatic, polar |

| N-Fmoc-2-naphthylmethyl-glycine | -CH₂(C₁₀H₇) | Extended aromatic system |

Once synthesized, these diverse peptoid libraries can be screened against a multitude of biological targets, including receptors, enzymes, and protein-protein interactions. The unique chemical properties conferred by the this compound building block can lead to the identification of novel hit compounds with significant biological activity. The enhanced stability of the peptoid backbone ensures that these compounds are viable in biological assays. Subsequent optimization of these initial hits, often involving the synthesis of focused libraries around the initial lead structure, can lead to the development of potent and selective drug candidates. The 3-methylbenzyl group can be a key pharmacophoric element in these newly identified leads, contributing directly to their binding affinity and biological function.

Probing Protein-Protein Interactions and Enzyme Mechanisms in Biological Systems

The strategic incorporation of this compound and its analogs into peptide structures offers a powerful approach for investigating the intricacies of protein-protein interactions (PPIs) and enzyme mechanisms. The substituted benzyl group can serve as a valuable molecular probe, allowing researchers to explore the binding pockets of proteins and understand the forces that govern molecular recognition.

N-substituted glycine oligomers, also known as peptoids, are structural isomers of peptides where the side chain is attached to the nitrogen atom of the backbone rather than the alpha-carbon. psu.edu This modification results in an achiral, flexible backbone that is resistant to proteolytic degradation, making peptoids valuable tools for studying biological systems. psu.edu The study of PPIs is a major application of these N-substituted glycines, as these interactions are fundamental to numerous cellular processes. psu.edumdpi.com By designing peptoids that mimic the key binding motifs of natural peptides, scientists can create inhibitors or modulators of specific PPIs, providing insights into their biological roles. mdpi.com For example, peptoid-based inhibitors have been developed for the vascular endothelial growth factor (VEGF) and its receptor (VEGFR) interaction, which is crucial for angiogenesis. mdpi.com

Furthermore, the introduction of specific functional groups onto the benzyl ring of this compound derivatives can facilitate the study of enzyme mechanisms. For instance, the incorporation of a bromine atom, as in N-Fmoc-3-bromobenzyl-glycine, can be used for affinity labeling to selectively tag and identify proteins involved in specific interactions. smolecule.com This technique is instrumental in mapping the binding sites and understanding the catalytic machinery of enzymes.

Development of Advanced Biochemical and Molecular Probes

The versatility of the this compound framework extends to the creation of sophisticated biochemical and molecular probes for a variety of research applications. These probes are designed to interact with specific biological targets, enabling their detection, visualization, and functional characterization.

Bio-orthogonal Labeling and Conjugation Strategies

Bio-orthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The development of bio-orthogonal labeling and conjugation strategies has revolutionized the study of biomolecules in their natural environment. researchgate.netresearchgate.netualberta.ca this compound derivatives can be functionalized with "clickable" tags, such as azides or alkynes, which can then be selectively reacted with a complementary probe, for instance, a fluorophore or a biotin (B1667282) molecule. researchgate.net This allows for the site-specific labeling of proteins and other biomolecules for applications in proteomics, cell imaging, and drug delivery. researchgate.netresearchgate.net

For example, N-myristoyltransferase (NMT) can be used to attach myristic acid analogs bearing an azide (B81097) tag to the N-terminal glycine of a target protein. researchgate.net This azide-labeled protein can then be conjugated to a variety of substrates, such as fluorophores or nanoparticles, for further analysis. researchgate.net This chemoenzymatic labeling approach offers a powerful way to study protein function and localization within complex biological mixtures. researchgate.netresearchgate.net

Applications in Enzyme Kinetics and Bioimaging Research

The study of enzyme kinetics provides fundamental insights into the catalytic mechanisms and regulation of enzymes. lsuhsc.edu this compound derivatives can be incorporated into synthetic substrates to investigate the substrate specificity and kinetic parameters of various enzymes. fu-berlin.denih.gov For instance, the impact of side-chain modifications on enzyme activity can be systematically evaluated by synthesizing a series of substrates with different substituents on the benzyl ring.

In the field of bioimaging, fluorescent probes are indispensable tools for visualizing biological processes in real-time. dicp.ac.cn Derivatives of this compound can be used as scaffolds for the development of novel fluorescent probes. For example, a 3-hydroxybenzyloxy moiety has been proposed as a new recognition unit for tyrosinase, an enzyme implicated in cancer. dicp.ac.cn This moiety can be incorporated into a fluorescent probe to enable the selective detection of tyrosinase activity in living cells and organisms. dicp.ac.cn Such probes are crucial for understanding the role of enzymes in health and disease and for the development of new diagnostic tools.

Emerging Applications in Materials Science and Catalysis Research

The utility of this compound and its derivatives is not limited to the biological sciences. Researchers are increasingly exploring their potential in the fields of materials science and catalysis, where their unique structural properties can be harnessed to create novel functional materials and efficient catalytic systems.

Integration into Nanostructured Materials

The functionalization of nanomaterials with organic molecules can impart new properties and functionalities. The Fmoc protecting group, commonly used in peptide synthesis, has been employed to quantify the number of active amino groups on the surface of core-shell nanostructures. nih.gov In a study, TiO2@SiO2 core-shell materials were modified with 3-(aminopropyl)trimethoxysilane and then functionalized with Fmoc-glycine. nih.gov The subsequent cleavage of the Fmoc group allowed for the determination of the amino group loading on the nanomaterial surface. nih.gov This methodology can be extended to this compound, enabling the controlled attachment of this and other functional molecules to nanostructured materials for applications in areas such as sensing, drug delivery, and catalysis.

Role in Catalytic Systems

The development of novel catalysts is a cornerstone of modern chemistry. frontiersin.org Peptides and peptidomimetics have emerged as promising scaffolds for the design of asymmetric catalysts. nih.gov The incorporation of this compound derivatives into peptide sequences can influence the catalytic activity and selectivity of these systems. The 3-methylbenzyl group can provide specific steric and electronic effects within the catalytic pocket, leading to enhanced performance. For example, N-heterocyclic carbene (NHC) catalysis has become a powerful tool in asymmetric synthesis. nih.gov The design of chiral NHC catalysts often involves the use of amino acid derivatives to create a specific chiral environment around the catalytic center. The integration of this compound into such systems could offer new avenues for the development of highly efficient and selective catalysts for a wide range of chemical transformations.

Sensor Development and Functionalization

The unique structural characteristics of this compound, particularly the presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group and the substituted benzyl side chain, make it a promising candidate for the development and functionalization of novel sensor platforms. While direct research on this specific compound is nascent, its potential can be inferred from studies on structurally related N-substituted glycine oligomers (peptoids) and other Fmoc-functionalized molecules in sensing applications.

The primary role of this compound in this context is twofold: as a building block for the synthesis of sequence-defined peptoids with specific recognition capabilities, and as a surface modification agent to impart desired chemical and physical properties to sensor substrates.

Peptoids, or N-substituted glycine oligomers, have emerged as a versatile class of peptidomimetics in the development of chemical sensors. mdpi.com Their synthesis, often carried out using solid-phase techniques, relies on Fmoc-protected monomers to build specific sequences. mdpi.comnih.gov These peptoid-based sensors can be designed to detect a variety of analytes, including metal ions. For instance, peptoids incorporating fluorophores have been developed as "turn-on" fluorescent sensors for cyanide detection. mdpi.com In such systems, the peptoid structure is designed to bind with a quencher molecule (like Cu2+), and the subsequent displacement of the quencher by the target analyte results in a detectable fluorescent signal. mdpi.com

Furthermore, Fmoc-protected amino acids and their derivatives are utilized for the functionalization of surfaces, such as those of carbon nanotubes, to create novel sensor arrays. nih.gov The Fmoc group, with its aromatic nature, can facilitate the non-covalent attachment of the molecule to the surface through π-π stacking interactions. nih.gov This functionalization can create a corona phase around the nanomaterial, which can then interact with target analytes, leading to a measurable change in the material's properties, such as fluorescence. nih.gov

The self-assembly properties of Fmoc-derivatives are also harnessed in the creation of hydrogel-based sensors. For example, Fmoc-diphenylalanine can self-assemble into a hydrogel, and the kinetics of this process are sensitive to external factors like temperature. nih.gov This principle has been applied to develop defrost sensors for the pharmaceutical cold chain, where a change in temperature triggers a change in the hydrogel's turbidity. nih.gov Similarly, these hydrogels have been incorporated into tactile sensors, where mechanical pressure alters the hydrogel structure and, consequently, its conductivity. researchgate.net

The research on related N-aryl glycine derivatives further underscores the potential for functionalization. Late-stage Cα-functionalization of resin-bound N-arylglycinyl peptides with boronic acids has been demonstrated, allowing for the introduction of diverse side chains. rsc.org This highlights the chemical tractability of such scaffolds for creating libraries of sensor molecules with varied specificities.

While specific data on sensors exclusively functionalized with this compound is not yet available, the following table presents representative findings from studies on analogous peptoid and Fmoc-derivative-based sensors, illustrating the potential performance characteristics that could be targeted in future research.

| Sensor Type | Functionalizing Agent | Target Analyte | Detection Principle | Key Performance Metric | Reference |

| Fluorescent Sensor | Coumarin-Peptoid | Cyanide (CN-) | Turn-ON Fluorescence | Selective and sensitive detection | mdpi.com |

| Optical Fingerprinting Sensor | Fmoc-FFFFYXYXY Peptides | Transition Metal Ions (Cu2+, Ni2+, etc.) | Fluorescence Quenching | Classification of multiple metal ions | nih.gov |

| Defrost Sensor | Fmoc-Diphenylalanine (Fmoc-FF) | Temperature Change | Hydrogel Turbidity | Irreversible indication of thawing | nih.gov |

| Tactile Sensor | Fmoc-Diphenylalanine (Fmoc-FF) Hydrogel | Pressure | Piezoresistivity | High sensitivity (5.7% kPa⁻¹) | researchgate.net |

These examples collectively suggest that this compound could be a valuable component in the design of future sensors, leveraging the established principles of peptoid and Fmoc-chemistry for molecular recognition and signal transduction.

Computational Chemistry and Modeling Studies of N Fmoc 3 Methylbenzyl Glycine and Its Oligomers

Molecular Mechanics and Dynamics Simulations for Conformational Prediction

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for predicting the conformational preferences of flexible molecules like N-Fmoc-3-methylbenzyl-glycine and its oligomers. These methods are essential for understanding the three-dimensional structures that govern their biological activity.

MM methods utilize force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By identifying low-energy conformations, researchers can predict the most stable structures. For peptoids, a key structural feature is the cis/trans isomerization of the backbone amide bonds, which is heavily influenced by the nature of the N-substituent. nih.gov The 3-methylbenzyl group in this compound, being a bulky N-alkyl side chain, can influence this equilibrium.

MD simulations provide a dynamic view of molecular behavior by solving Newton's equations of motion for the atoms in the system. This allows for the exploration of the conformational landscape over time, revealing not only stable conformations but also the pathways of conformational transitions. Replica Exchange Molecular Dynamics (REMD) is an enhanced sampling technique that has been successfully used to predict the structures of peptoid oligomers. pnas.org A combined approach of MD simulations followed by quantum mechanical refinement has shown to produce accurate ab initio peptoid structure predictions. pnas.org

The accuracy of these simulations is highly dependent on the quality of the force field parameters. Fortunately, automated tools for generating transferable force field parameters for novel organic molecules have shown promise in accurately predicting folded peptoid structures. pnas.org

Table 1: Representative Dihedral Angles in Peptoid Backbones

| Dihedral Angle | Typical Range (trans amide) | Typical Range (cis amide) |

| φ (phi) | ~0° | ~0° |

| ψ (psi) | Variable, with distinct energy minima | Restricted |

| ω (omega) | ~180° | ~0° |

This table provides generalized ranges for backbone dihedral angles in peptoids. Specific values for this compound would require dedicated computational studies.

Quantum Chemical Approaches for Electronic Structure and Reactivity Insights

Quantum chemical (QC) methods, such as Density Functional Theory (DFT), provide a more detailed understanding of the electronic structure and reactivity of molecules compared to molecular mechanics. chimicatechnoacta.rumdpi.com These approaches can be used to investigate the properties of this compound at the atomic and electronic levels.

QC calculations are instrumental in:

Determining Accurate Geometries: Optimization of the molecular geometry provides precise bond lengths, bond angles, and dihedral angles.

Analyzing Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. chimicatechnoacta.ru The energy gap between HOMO and LUMO indicates the molecule's kinetic stability.

Calculating Reaction Energetics: QC methods can be used to calculate the activation energies and reaction enthalpies of chemical processes, such as the cis/trans isomerization of the amide bond. Studies on N-aryl glycine (B1666218) oligomers have used quantum mechanics to show a strong energetic preference for trans-amide bonds. acs.org

Predicting Spectroscopic Properties: QC calculations can predict NMR chemical shifts, which can be compared with experimental data to validate the predicted conformations. beilstein-journals.org

High-level quantum mechanics calculations on short peptoid oligomers have shown good agreement with experimentally determined structures, confirming the value of these computational approaches in guiding the design of complex peptoid architectures. nih.gov

In Silico Ligand Design and Molecular Docking for Biological Target Interaction Prediction

In silico ligand design and molecular docking are indispensable tools in drug discovery for predicting how a molecule like this compound might interact with a biological target, such as a protein receptor. nih.govbenthamdirect.com These methods are used to screen virtual libraries of compounds and to optimize the binding affinity and selectivity of lead candidates. frontiersin.org

The process typically involves:

Target Identification and Preparation: A three-dimensional structure of the target protein is obtained, often from the Protein Data Bank (PDB) or through homology modeling.

Ligand Preparation: A 3D model of the ligand, in this case, this compound or its oligomers, is generated and its conformational space is explored.

Docking Simulation: A docking algorithm systematically places the ligand in the binding site of the target protein in various orientations and conformations.

Scoring and Analysis: A scoring function estimates the binding affinity for each pose, and the top-ranked poses are analyzed to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions).

Molecular dynamics simulations are often used in conjunction with docking to refine the predicted binding poses and to assess the stability of the ligand-protein complex over time. nih.govnih.gov For peptoids, which can be designed to mimic the structure and function of peptides, these computational approaches are crucial for predicting their potential as modulators of protein-protein interactions. frontiersin.org

Table 2: Key Parameters in Molecular Docking Studies

| Parameter | Description | Relevance to this compound |

| Binding Affinity (e.g., ΔG, Ki) | The strength of the interaction between the ligand and the target. | Predicts the potential potency of the compound as a therapeutic agent. |

| Interaction Types | Hydrogen bonds, hydrophobic contacts, electrostatic interactions, etc. | The 3-methylbenzyl group can participate in hydrophobic and aromatic interactions. |

| Ligand Efficiency | A measure of the binding energy per heavy atom. | Helps in optimizing the ligand by identifying the most efficient fragments. |

Prediction of Secondary and Tertiary Structures in Peptoid Systems

A significant goal in peptoid research is the ability to predict and control the formation of stable secondary and tertiary structures, akin to those found in proteins. pnas.org While peptides have well-defined secondary structures like α-helices and β-sheets, the conformational landscape of peptoids is more complex due to the lack of backbone hydrogen bond donors and the influence of the N-substituents. rsc.org

Computational modeling is at the forefront of efforts to understand and predict peptoid folding. pnas.org Research has shown that bulky, chiral N-substituents can promote the formation of stable helical structures in peptoid oligomers. acs.org The presence of N-aryl groups, for instance, has been shown to enforce trans-amide bonds, leading to more ordered helical structures resembling a polyproline type II helix. acs.org

The prediction of these structures often involves a multi-pronged approach:

Conformational Searching: Using methods like molecular mechanics and dynamics to explore the vast conformational space.

Quantum Chemical Calculations: To refine the energies of local conformations and understand the electronic effects of the side chains. nih.gov

Comparison with Experimental Data: Using data from NMR spectroscopy and X-ray crystallography to validate and refine the computational models. nih.govacs.org

The ability to accurately predict the folded structures of peptoids from their sequences is a critical step towards the rational de novo design of functional biomimetic molecules. pnas.orgacs.org

Future Research Directions and Interdisciplinary Prospects

Methodological Advancements in Synthetic Chemistry

The foundation of future research lies in the continued refinement of synthetic methodologies for Fmoc-protected amino acids. While Fmoc solid-phase peptide synthesis (SPPS) is a mature and robust technique, ongoing developments aim to enhance efficiency, purity, and the complexity of accessible molecules. nih.govresearchgate.net The quality of the initial building blocks is paramount, as it directly impacts the yield and purity of the final peptide. merckmillipore.com Recent industrial advancements have led to a significant improvement in the quality and purity of the 20 standard Fmoc-protected amino acids, which are now available with remarkably high HPLC purity (>99%). nih.govmerckmillipore.com

Future efforts will likely focus on several key areas:

Novel Protecting Groups: While the standard tert-butyl (tBu) based side-chain protecting groups are widely used, they can be suboptimal for certain amino acids. nih.gov Research into new and superior protecting groups that offer enhanced stability and cleaner deprotection is a continuing area of interest.

Improved N-Alkylation Methods: The synthesis of N-substituted amino acids like N-Fmoc-3-methylbenzyl-glycine requires efficient and stereochemically controlled N-alkylation methods. An improved method for synthesizing Fmoc-N-methyl amino acids involves the formation and subsequent reductive opening of an oxazolidinone intermediate using a Lewis acid, which offers better yields and shorter reaction times. researchgate.net

Automation and High-Throughput Synthesis: The integration of automated synthesizers, microwave heating, and real-time monitoring techniques has already accelerated peptide synthesis. csic.es Future advancements will likely involve more sophisticated automation to create libraries of peptides incorporating non-standard amino acids like this compound for screening and optimization.

One-Pot Methodologies: The development of efficient one-pot processes, such as a four-step, one-pot method to replace a Cbz group with an Fmoc group using a Cu(II) complexation strategy, streamlines the synthesis of complex monomers and avoids the need for chromatography. acs.org

| Synthetic Advancement | Description | Potential Impact on this compound Synthesis |

| High-Purity Building Blocks | Industrial-scale production has led to Fmoc-amino acids with >99% HPLC purity and specified impurity profiles. nih.govmerckmillipore.com | Higher yields and purity of peptides incorporating the title compound; easier purification and more reliable synthesis outcomes. |

| Lewis Acid-Catalyzed N-Methylation | Reductive opening of oxazolidinone intermediates provides an efficient route to Fmoc-N-methyl amino acids. researchgate.net | This methodology could be adapted for the synthesis of N-benzyl substituted glycines, potentially improving yields and reducing byproducts. |

| Cu(II) Complexation for Fmoc Installation | A one-pot method using a copper complex to temporarily block other reactive sites allows for selective Fmoc group installation. acs.org | Offers a streamlined, chromatography-free route for producing complex Fmoc-amino acid derivatives, applicable to scaled-up synthesis. |

| Advanced Automation | Integration of microwave heating, flow chemistry, and real-time monitoring into automated peptide synthesizers. csic.es | Enables rapid, high-throughput synthesis of peptide libraries containing this compound for screening purposes. |

Exploration of Novel Therapeutic Avenues and Targets

The incorporation of N-substituted amino acids such as this compound into peptides can profoundly alter their structure, stability, and biological activity. These modifications are a key strategy in medicinal chemistry to develop novel therapeutics. chemimpex.com N-methylation, for example, is known to enhance metabolic stability and influence the conformational behavior of peptide drugs. researchgate.net The 3-methylbenzyl group in this compound provides a lipophilic and aromatic moiety that can be crucial for receptor binding and membrane interactions.

Future therapeutic research could explore the following avenues:

Targeting Post-Translational Modifications (PTMs): Many diseases involve aberrant PTMs of proteins. nih.gov Peptides designed with modified amino acids can be used to target the enzymes responsible for these modifications or to mimic or block PTM-dependent protein-protein interactions. nih.govnih.gov A comprehensive understanding of the pathobiology of metabolic diseases, for instance, could generate novel therapeutic targets based on PTMs. nih.gov

Neuroscience and Receptor Modulation: Modified amino acids and the peptides derived from them are frequently used in neuroscience research to study neurotransmitter receptors. chemimpex.comchemimpex.com Glycine (B1666218) itself plays a dual role in excitatory and inhibitory neurotransmission. nih.gov Peptides containing this compound could be designed to modulate the activity of specific receptors, offering potential treatments for neurological disorders.

Oncology and Immunology: Peptide-based therapeutics are gaining significant traction in oncology and immunology. chemimpex.com The structural diversity offered by modified amino acids allows for the design of peptides that can target specific cancer cell surface proteins or modulate immune responses. For example, novel drug delivery approaches like PROTACs can target specific oncogenic mutations or protein-protein interactions present only in tumor cells. mdpi.com

Metabolic Diseases: ER stress is implicated in metabolic diseases where it can induce inflammation and insulin (B600854) resistance. mdpi.com Peptides that can modulate the unfolded protein response (UPR) pathways, such as the PERK or IRE1α pathways, represent a potential therapeutic strategy. mdpi.com

Intersections with Advanced Materials Science and Nanotechnology

The self-assembly properties of Fmoc-amino acids are a burgeoning area of research at the intersection of chemistry and materials science. The planar, aromatic fluorenyl group of the Fmoc moiety promotes π-π stacking, while the amino acid portion provides hydrogen bonding capabilities, driving the formation of ordered nanostructures. acs.orgnih.gov

Future prospects in this interdisciplinary field include:

Hydrogel Formation for Tissue Engineering: Certain Fmoc-amino acids are effective low-molecular-weight hydrogelators, forming fibrillar networks that trap water. rsc.org The properties of these hydrogels can be tuned by the specific amino acid used. rsc.org Materials incorporating this compound could be explored for creating biocompatible scaffolds for tissue engineering and regenerative medicine.

Nanoparticle-Based Drug Delivery: The self-assembly of Fmoc-amino acids can be controlled to form nanoparticles instead of nanofibers. acs.orgnih.gov This transformation can be useful for extending the application of these materials; nanofibers are often applied in tissue engineering, while nanoparticles can be exploited as drug nanocarriers. acs.orgnih.gov The 3-methylbenzyl group could be used to modulate the hydrophobic core of these nanoparticles, influencing drug loading and release characteristics.

Bioconjugation and Surface Modification: The ability to incorporate unique functional groups makes Fmoc-amino acids valuable for bioconjugation, where they can be used to attach biomolecules to surfaces or other compounds to enhance the functionality of drug delivery systems or diagnostic tools. chemimpex.comchemimpex.com

Aqueous Synthesis Using Nanoparticles: To address environmental concerns with organic solvents, a technology based on the coupling reaction of suspended Fmoc-amino acid nanoparticles in water has been developed for SPPS. nih.govresearchgate.net This approach leverages nanotechnology to enable greener synthetic processes.

| Application Area | Role of Fmoc-Amino Acids | Potential Contribution of this compound |

| Tissue Engineering | Self-assembly into nanofibers to form hydrogel scaffolds. nih.govrsc.org | The 3-methylbenzyl group could modify the mechanical properties and biocompatibility of the resulting hydrogel. |

| Drug Delivery | Controlled co-assembly into nanoparticles for use as drug nanocarriers. acs.orgnih.gov | The hydrophobic nature of the benzyl (B1604629) group could enhance the loading of lipophilic drugs into the nanoparticle core. |

| Bioconjugation | Serves as a linker to attach biomolecules to surfaces or other molecules. chemimpex.comchemimpex.com | Could be used to create functionalized surfaces with specific recognition properties for diagnostics or cell culture. |

| Green Synthesis | Formation of well-dispersible nanoparticles to enable peptide synthesis in aqueous media. nih.govresearchgate.net | As a nanoparticulate reactant, it could be used in water-based SPPS, significantly reducing organic solvent waste. |

Sustainable and Green Chemistry Initiatives in Fmoc-based Synthesis

Solid-phase peptide synthesis (SPPS), despite its efficiency, is notorious for its high consumption of hazardous solvents like N,N-dimethylformamide (DMF). rsc.orgresearcher.life This has spurred significant research into "greening" the Fmoc/tBu SPPS workflow. csic.es A holistic approach is required, considering everything from starting materials to cleavage and waste minimization. rsc.org

Key future directions in sustainable Fmoc-based synthesis include:

Greener Solvents: A major focus is replacing DMF with more environmentally benign alternatives. acs.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone have been investigated as replacements for different steps in the SPPS process. acs.org The ideal green solvent must ensure adequate resin swelling and solubility of reagents. rsc.org

Solvent Reduction Strategies: Innovative protocols are being developed to minimize solvent use. One such strategy is "in situ Fmoc removal," where the deprotection agent (e.g., piperidine) is added directly to the coupling cocktail without intermediate washing steps. tandfonline.compeptide.comrsc.org This approach can save up to 75% of the solvent used in traditional protocols. peptide.comrsc.org

Waste Minimization and Recovery: Beyond solvent replacement, efforts are underway to recover and reuse reagents. For example, solvents like N-octyl pyrrolidone (NOP) and the deprotection agent piperidine (B6355638) can be recovered by distillation from the process waste, significantly reducing the process mass intensity (PMI). researchgate.net

TFA-Free Cleavage: The final cleavage step in Fmoc-SPPS typically uses trifluoroacetic acid (TFA), a hazardous reagent. rsc.orgresearcher.life Developing greener cleavage cocktails or TFA-free cleavage methods is a critical goal for improving the sustainability of the entire process. rsc.org

These green chemistry initiatives are not only environmentally responsible but also align with the growing demand from the pharmaceutical industry for more sustainable manufacturing processes. csic.es The synthesis of this compound and its subsequent use in peptide synthesis will undoubtedly benefit from and contribute to these ongoing innovations.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-Fmoc-3-methylbenzyl-glycine, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Use Fmoc-protection chemistry via carbodiimide coupling agents (e.g., EDC) to introduce the Fmoc group to 3-methylbenzyl-glycine .

- Step 2 : Optimize solvent systems (e.g., DMF or dichloromethane) to enhance solubility and minimize side reactions. Stirring under nitrogen atmosphere is recommended to prevent oxidation .

- Step 3 : Monitor reaction progress via TLC (silica gel G 60 F254) and confirm completion using HPLC (>98% purity criteria) .

- Yield Considerations : Excess reagents (e.g., 1.5 equivalents of Fmoc-Cl) and low temperatures (0–4°C) reduce racemization .

Q. What purification techniques are most effective for isolating this compound?

- Methodology :

- Liquid-Liquid Extraction : Remove unreacted reagents using ethyl acetate and aqueous phases (pH-adjusted with HCl or NaHCO₃) .

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate) for intermediate purification .

- Recrystallization : Final purity (>97%) is achievable via recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to confirm backbone structure and absence of impurities .

- HPLC-UV : Reverse-phase C18 column with phosphate buffer/methanol (6:1) at 230 nm; retention time consistency ensures purity .

- Mass Spectrometry : EI-MS or ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 387.43 for Fmoc-N-benzylglycine analogs) .

Advanced Research Questions

Q. How does the steric hindrance from the 3-methylbenzyl group impact peptide synthesis efficiency?

- Analysis :

- The 3-methylbenzyl group introduces steric constraints during coupling, requiring extended reaction times or elevated temperatures (e.g., 40°C in DMF) .

- Aggregation Prevention : Use backbone-protecting groups (e.g., Dmb) or chaotropic agents (e.g., HOBt) to reduce β-sheet formation in glycine-rich sequences .

- Case Study : Fmoc-protected analogs like Fmoc-Ala-(Dmb)Gly-OH show improved solubility and reduced aggregation .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

- Methodology :

- Coupling Reagents : Replace DCC with racemization-suppressing agents like Oxyma Pure or COMU .

- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .

- Monitoring : Use CD spectroscopy or Marfey’s reagent to quantify D/L isomer ratios post-synthesis .

Q. How should researchers address discrepancies in NMR data for this compound derivatives?

- Troubleshooting :

- Solvent Artifacts : Ensure deuterated solvents are free from water (e.g., use molecular sieves for DMSO-d₆) .

- Dynamic Effects : Variable-temperature NMR (e.g., 25–60°C) can resolve overlapping peaks caused by rotational isomerism .

- Impurity Identification : Cross-validate with LC-MS to detect trace byproducts (e.g., Fmoc-deprotected intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.